molecular formula C26H30FN5O4S B11219561 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B11219561
M. Wt: 527.6 g/mol
InChI Key: QJTOOLAMYJGTAS-UHFFFAOYSA-N
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Description

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a fluorophenyl group suggests that this compound may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the fluorophenyl group. Common synthetic routes may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazoline core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide would depend on its specific biological target. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Interference with DNA/RNA: Inhibition of replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other quinazoline derivatives, such as:

    Gefitinib: An anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide may have unique properties due to the presence of the fluorophenyl group and the specific arrangement of functional groups, which could result in distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H30FN5O4S

Molecular Weight

527.6 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C26H30FN5O4S/c27-19-5-1-2-6-21(19)31-13-11-30(12-14-31)9-4-8-28-24(33)7-3-10-32-25(34)18-15-22-23(36-17-35-22)16-20(18)29-26(32)37/h1-2,5-6,15-16H,3-4,7-14,17H2,(H,28,33)(H,29,37)

InChI Key

QJTOOLAMYJGTAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5F

Origin of Product

United States

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